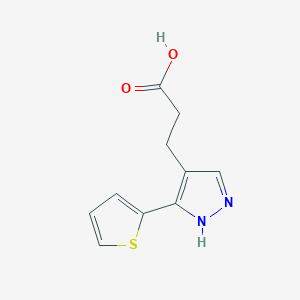

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid

概要

説明

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For example, the InChI code for 3-(thiophen-3-yl)propanoic acid is 1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. For example, the molecular weight of 3-(thiophen-3-yl)propanoic acid is 156.20 g/mol .

科学的研究の応用

Synthesis and Structural Characterization

Regiospecific Synthesis : 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid has been synthesized through regiospecific processes. The structural determination of such compounds often requires advanced techniques like single-crystal X-ray analysis due to the complexity in identifying the correct regioisomer with spectroscopic methods alone (Kumarasinghe, Hruby, & Nichol, 2009).

Diverse Library Generation : This compound has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. It reacts with various nucleophiles, leading to the formation of different derivatives with potential applicative value in various fields of chemistry and biochemistry (Roman, 2013).

Hydroxy Pyrazolines Synthesis : Another application is in the synthesis of hydroxy pyrazolines. These compounds are typically characterized using IR, 1H NMR, and 13C NMR spectra, indicating the versatility of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid in synthesizing various organic compounds (Parveen, Iqbal, & Azam, 2008).

Antimicrobial and Antidepressant Activities

Antimicrobial Schiff Bases : Schiff bases of chitosan containing heteroaryl pyrazole derivatives, including those with a thiophene moiety, have been synthesized and characterized. These compounds show promising biological activity against various bacterial and fungal strains, demonstrating the potential of thiophene-based pyrazole derivatives in antimicrobial applications (Hamed et al., 2020).

Antidepressant Activity : Derivatives of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for antidepressant activity. One such derivative significantly reduced immobility time in animal models, indicating potential use in antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Novel Compound Synthesis

- Complex Synthesis : Complex compounds like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide have been synthesized from this compound, showcasing its utility in creating novel chemical entities. Such synthesis often requires specific conditions and precise reactions, illustrating the compound's versatility (Kariuki et al., 2022).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 3-(thiophen-3-yl)propanoic acid has the hazard statements H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such as aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a target for the treatment of complications of diabetes .

Mode of Action

It is likely that it interacts with its target enzyme to modulate its activity, leading to changes in the metabolic pathways it is involved in .

Biochemical Pathways

If it does indeed target aldose reductase, it could impact the polyol pathway, a metabolic pathway that converts glucose to fructose .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its route of elimination .

Result of Action

If it does indeed target aldose reductase, it could potentially help in managing complications of diabetes by modulating glucose metabolism .

特性

IUPAC Name |

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)4-3-7-6-11-12-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRLWKCHNCBXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)

![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1460834.png)

![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)

![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)